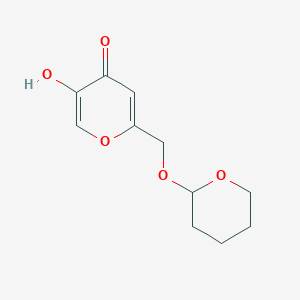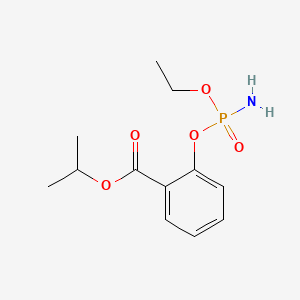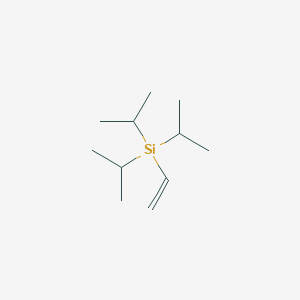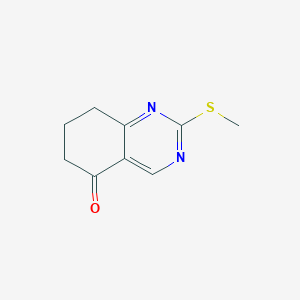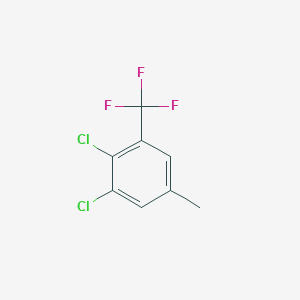
1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene
Overview
Description
“1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene” is an organic compound that belongs to the class of organofluorine compounds. It contains a benzene ring substituted with two chlorine atoms, one methyl group, and one trifluoromethyl group .
Molecular Structure Analysis
The molecular formula of “1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene” is C8H5Cl2F3 . It has a molecular weight of 229.027 Da . The structure consists of a benzene ring substituted with two chlorine atoms, one methyl group, and one trifluoromethyl group .Scientific Research Applications
Electrophilic Trifluoromethylation
Rhenium-catalyzed trifluoromethylation of arenes and heteroarenes using hypervalent iodine reagents showcases the development of methodologies for introducing trifluoromethyl groups into aromatic compounds, which could be related to the functional groups present in 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene. This process highlights the significance of such reactions for the synthesis of complex molecules with potential applications in pharmaceuticals and agrochemicals (Mejía & Togni, 2012).
Catalysis and Synthesis
The use of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for the synthesis of complex pyrazol derivatives underlines the importance of benzene-based catalysts in facilitating chemical reactions. This type of research points to the versatility of benzene derivatives in catalysis, potentially applicable to compounds like 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene for synthesizing biologically active molecules (Karimi-Jaberi et al., 2012).
Surface Covalent Organic Frameworks
The formation of a surface covalent organic framework (COF) based on polyester condensation between benzene derivatives illustrates the potential of such compounds in constructing advanced materials with specific functionalities. These materials can have applications in filtration, catalysis, and as sensors, showcasing the structural utility of benzene derivatives in materials science (Marele et al., 2012).
Electrophilic Reagents Replacement
Research on replacing traditional electrophilic reagents with carborane reagents for increasing reactivity and selectivity in chemical reactions highlights the ongoing search for more efficient and selective chemical processes. This type of research may indirectly relate to enhancing reactions involving compounds like 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene for various synthetic applications (Reed, 2010).
Electrochemical Fluorination
The electrochemical fluorination of trifluoromethyl-substituted benzenes to yield perfluorocyclohexane derivatives indicates the importance of electrochemical methods in modifying benzene derivatives for obtaining compounds with enhanced properties, such as increased fluorination, which could be relevant for materials science and pharmaceuticals (Yonekura et al., 1976).
properties
IUPAC Name |
1,2-dichloro-5-methyl-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c1-4-2-5(8(11,12)13)7(10)6(9)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLESTTCLFWLCBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507700 | |
| Record name | 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene | |
CAS RN |
80245-33-6 | |
| Record name | 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




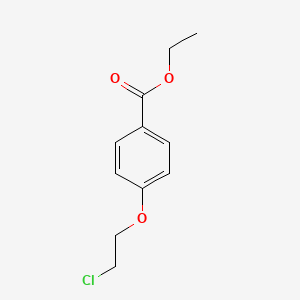
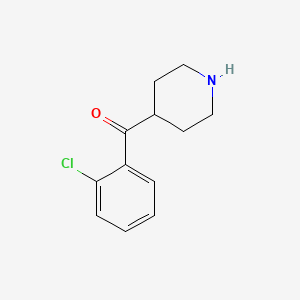

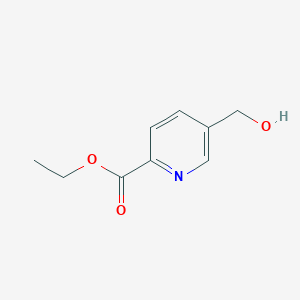

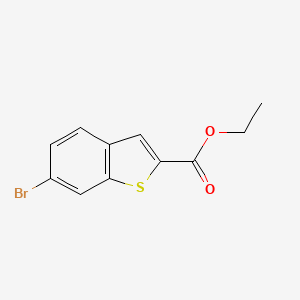
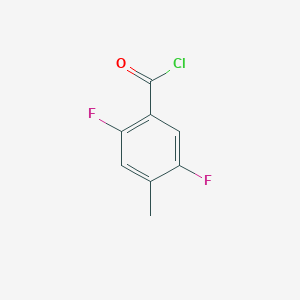
![7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, ethyl ester](/img/structure/B1601414.png)
![Diphenyl[3-(triethoxysilyl)propyl]phosphine](/img/structure/B1601415.png)
